![molecular formula C15H13IN2O4 B14948852 2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B14948852.png)
2-hydroxy-N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) and are known for their diverse chemical and biological activities
Méthodes De Préparation
The synthesis of 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-hydroxy-3-iodo-5-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified through recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for potential scale-up processes. The key steps involve ensuring the purity of the starting materials and optimizing reaction conditions to maximize yield.
Analyse Des Réactions Chimiques
2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amines or alcohols.
Substitution: The presence of iodine and methoxy groups makes the compound susceptible to nucleophilic substitution reactions. Common reagents include halides and nucleophiles like thiols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Applications De Recherche Scientifique
2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes. These complexes are studied for their catalytic and electronic properties.
Biology: The compound exhibits potential as an antimicrobial and anticancer agent. Studies have shown that it can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Due to its biological activity, the compound is being investigated for its therapeutic potential in treating infections and cancer.
Industry: It is used as a corrosion inhibitor for metals, particularly in acidic environments. The compound forms a protective layer on the metal surface, preventing corrosion.
Mécanisme D'action
The mechanism of action of 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide involves its interaction with biological molecules. The compound can bind to metal ions, forming complexes that interfere with the function of enzymes and other proteins. In antimicrobial applications, it disrupts the cell membrane and inhibits essential metabolic processes. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide include:
4-hydroxy-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide: This compound has similar structural features but lacks the iodine atom, which may affect its biological activity and chemical reactivity.
2-hydroxy-N’-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide:
4-hydroxy-N’-[(2-hydroxyphenyl)methylidene]benzohydrazide: This compound has a hydroxyl group in the ortho position, which can influence its coordination chemistry and biological activity.
The uniqueness of 2-hydroxy-N’-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]benzohydrazide lies in the presence of the iodine atom and the specific arrangement of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H13IN2O4 |
|---|---|
Poids moléculaire |
412.18 g/mol |
Nom IUPAC |
2-hydroxy-N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13IN2O4/c1-22-13-7-9(6-11(16)14(13)20)8-17-18-15(21)10-4-2-3-5-12(10)19/h2-8,19-20H,1H3,(H,18,21)/b17-8+ |
Clé InChI |
BAEZAYUIJYYADV-CAOOACKPSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2O)I)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC=CC=C2O)I)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide](/img/structure/B14948771.png)
![3-Nitro-9-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-2-amine](/img/structure/B14948778.png)
![2-(2,4'-dioxo-3',4'-dihydro-1'H-spiro[indole-3,2'-quinazolin]-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14948784.png)
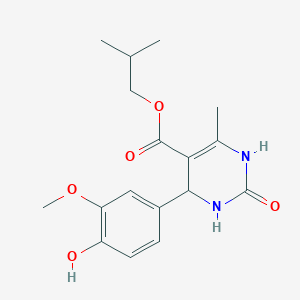
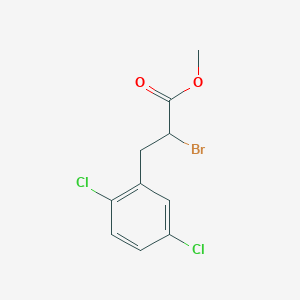
![N-[(Z)-1-({[2-(2-fluorophenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B14948804.png)
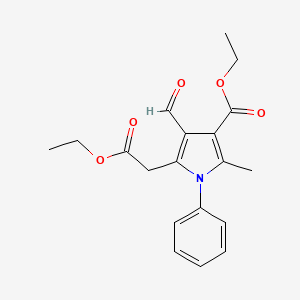
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14948810.png)
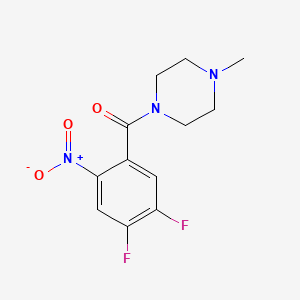
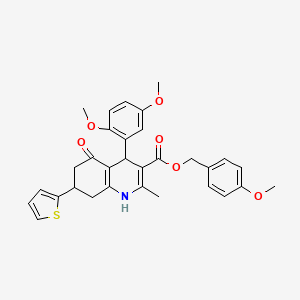
![4-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-bromobenzoate](/img/structure/B14948828.png)
![Propyl 4-[4-(methoxycarbonyl)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B14948853.png)
![(4-Methoxyphenyl)(7-methyl-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B14948861.png)
![2-Oxo-2H-chromene-3-carboxylic acid [2-(adamantan-1-yloxy)-ethyl]-amide](/img/structure/B14948865.png)
